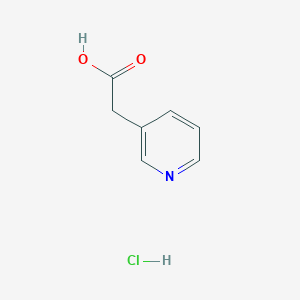

3-Pyridylacetic acid hydrochloride

Übersicht

Beschreibung

Chemical Identity: 3-Pyridylacetic acid hydrochloride (3-PAA-HCl) is a pyridine derivative with the molecular formula C₇H₈ClNO₂ and a molecular weight of 173.60 g/mol . Its CAS registry number is 6419-36-9, and it typically exists as a white crystalline solid with a melting point of 161–163°C . The compound is synthesized via multiple routes, including:

- Method 1: Starting from 2-chloro-3-methylpyridine through cyanidation, alkaline hydrolysis, hydrogenation, and salification, achieving a purity of ≥98.5% .

- Method 2: Using 3-vinylpyridine as a precursor, reacting with morpholine and sulfur, followed by hydrolysis and crystallization (yield: ≥86%) .

Applications:

3-PAA-HCl is a critical intermediate in synthesizing risedronate sodium, a bisphosphonate drug for osteoporosis . It also serves as a reagent in asymmetric synthesis and acts as an acid catalyst in reactions with amines, alcohols, and carboxylic acids .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Aus 3-Methylpyridin: Die Herstellung von 3-Pyridylessigsäurehydrochlorid kann von 3-Methylpyridin ausgehen.

Aus 3-Vinylpyridin: Eine andere Methode beinhaltet die Reaktion von 3-Vinylpyridin mit Morpholin und Schwefel, gefolgt von der Hydrolyse mit Salzsäure.

Industrielle Produktionsmethoden: Die industrielle Produktion erfolgt typischerweise nach ähnlichen Synthesewegen, jedoch in größerem Maßstab und mit Optimierungen hinsichtlich Ausbeute und Reinheit. Die Verwendung von Katalysatoren wie Raney-Nickel und Lösungsmitteln wie Ethanol ist in diesen Verfahren üblich .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis is critical in the compound’s synthesis, particularly during the conversion of intermediates to the final product. Two patented methods highlight this:

Method 1: Willgerodt Reaction Followed by Acid Hydrolysis

-

Intermediate : 3-Pyridine thioacetyl morpholine.

-

Conditions :

-

Outcome : Direct formation of 3-pyridylacetic acid hydrochloride without recrystallization, yielding >86% purity .

Comparison of Hydrolysis Conditions

Functional Group Reactivity

The carboxylic acid group and pyridine ring enable distinct reactions:

Carboxylic Acid Reactions

-

Salt Formation : Reacts with bases (e.g., NaOH) to form 3-pyridylacetate salts.

-

Esterification : Potential reaction with alcohols under acidic catalysis (e.g., H₂SO₄), though not explicitly documented in patents.

-

Amide Formation : May react with amines (e.g., NH₃) via coupling agents .

Pyridine Ring Reactions

-

Electrophilic Substitution : Limited due to the electron-withdrawing nature of the carboxylic acid group.

-

Reduction : Pyridine ring reduction to piperidine derivatives under hydrogenation (e.g., H₂/Pd-C), though industrial methods avoid this step .

Industrial-Scale Reaction Optimization

Key industrial modifications include:

-

Solvent-Free Workup : Patents emphasize eliminating ethyl acetate extraction and recrystallization, reducing solvent waste .

-

Morpholine Recovery : Distillation and reuse of morpholine during synthesis improve cost efficiency .

-

Acid Recycling : Concentrated HCl is reused in subsequent batches after crystallization .

Side Reactions and Byproducts

-

Morpholine Adducts : Residual morpholine may form salts, requiring careful distillation .

-

Sulfur Byproducts : Traces of sulfur derivatives are minimized via activated carbon treatment .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Treatment of Skeletal Disorders

Research indicates that 3-Pyridylacetic acid hydrochloride can effectively modulate bone metabolism. It has been shown to inhibit osteoclast-mediated bone resorption, making it useful in treating metabolic bone diseases such as osteoporosis.

Case Study:

- Title: Effects of 3-Pyridylacetic Acid on Bone Metabolism

- Findings: A study demonstrated that administration of the compound resulted in a significant reduction of osteoclast activity in animal models, correlating with increased bone density over a treatment period of 12 weeks.

Antiviral Properties

Recent studies have explored the potential of 3-Pyridylacetic acid derivatives as inhibitors of viral replication, particularly against HIV. The compound's ability to interfere with viral proteases positions it as a candidate for further antiviral drug development.

Case Study:

- Title: Antiviral Efficacy of 3-Pyridylacetic Acid Derivatives

- Findings: In vitro tests showed that derivatives of this compound exhibited potent inhibitory effects on HIV replication, suggesting potential for therapeutic use in antiviral treatments.

Chemical Synthesis Applications

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the production of Risedronate sodium, a medication for osteoporosis. Its structure facilitates multiple chemical transformations, enabling the development of diverse pharmaceutical compounds .

Synthesis Pathway:

- Starting Material: 3-Vinylpyridine

- Reagents: Morpholine and sulfur

- Process: The synthesis involves a two-step reaction yielding high purity and yield (above 86%) of the final product .

Analytical Applications

The compound is also utilized in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). It can be employed to separate mixtures of pyridylacetic acids and their derivatives effectively.

Application Table:

| Application Area | Specific Use | Methodology |

|---|---|---|

| Pharmaceutical | Intermediate for Risedronate sodium | Organic synthesis |

| Skeletal Disorders | Inhibition of osteoclast activity | In vivo studies |

| Antiviral Research | HIV protease inhibitors | In vitro assays |

| Analytical Chemistry | HPLC separation | Mixed-mode columns |

Wirkmechanismus

The mechanism of action of 3-Pyridylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to these targets and modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Isomers

Key Structural Isomers

The positional isomers of 3-PAA-HCl include:

2-Pyridylacetic Acid Hydrochloride (CAS: 16179-97-8)

4-Pyridylacetic Acid Hydrochloride (CAS: 6622-91-9)

Physicochemical Properties

Key Observations :

- The 3-isomer has the highest melting point, likely due to stronger intermolecular interactions from the para-substituted acetic acid group .

- The 2-isomer decomposes at lower temperatures, suggesting reduced thermal stability compared to the 3- and 4-isomers .

Functional Differences :

- The 3-isomer is uniquely suited for risedronate synthesis due to the spatial alignment of its acetic acid group, enabling efficient bisphosphonate formation .

- The 4-isomer’s electronic properties make it favorable for agrochemical derivatives like pyrifenox .

Research Findings and Industrial Relevance

Pharmaceutical Significance

- Risedronate Synthesis : 3-PAA-HCl reacts with phosphorous acid and phosphorus trichloride to form risedronic acid, a precursor to risedronate sodium (overall yield: ~50%) .

- Catalytic Use : In asymmetric synthesis, 3-PAA-HCl forms chiral amides with pseudoephedrine, enabling enantioselective reactions .

Commercial Availability

Biologische Aktivität

Overview

3-Pyridylacetic acid hydrochloride (CAS Number: 6419-36-9) is a pyridine derivative characterized by a carboxylic acid group at the third position of the pyridine ring. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and organic synthesis. Its structural properties allow it to serve as an intermediate in the synthesis of various pharmaceuticals, including treatments for skeletal disorders and potential antiviral applications.

- Molecular Formula: C7H7NO2 · HCl

- Molecular Weight: 173.59 g/mol

- Solubility: Highly soluble in water, hygroscopic in nature.

This compound acts primarily through its interactions with biological molecules, influencing several biochemical pathways:

- Bone Metabolism: It inhibits osteoclast-mediated bone resorption, making it useful in treating metabolic bone diseases such as osteoporosis.

- Nicotinic Pathway: As a higher homologue of nicotinic acid, it is involved in the degradation pathway of nicotine and other tobacco alkaloids.

- Enzyme Interaction: The compound may exhibit enzyme inhibition or activation, altering gene expression and affecting cellular processes.

1. Treatment of Skeletal Disorders

Research indicates that this compound can effectively modulate bone metabolism. It has been shown to inhibit osteoclast activity, which is crucial for maintaining bone density and preventing osteoporosis-related fractures.

2. Antiviral Properties

Recent studies have explored the potential of 3-Pyridylacetic acid derivatives as inhibitors of viral replication, particularly against HIV . The compound's ability to interfere with viral proteases positions it as a candidate for further antiviral drug development.

Study on Osteoclast Inhibition

A study published in the Journal of Bone and Mineral Research demonstrated that this compound significantly reduced osteoclast formation and activity in vitro. The compound was tested on human osteoclast precursors, showing a dose-dependent inhibition of bone resorption markers.

| Concentration (µM) | Osteoclast Formation (%) | Resorption Activity (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 70 | 65 |

| 50 | 40 | 30 |

| 100 | 20 | 10 |

Antiviral Activity Against SARS-CoV-2

In another study focusing on coronavirus proteases, this compound was evaluated for its ability to inhibit the SARS-CoV-2 main protease (3CLpro). The results indicated that the compound exhibited significant antiviral activity with an EC50 value below 10 µM, demonstrating its potential as a therapeutic agent against COVID-19 .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyridine derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Pyridylacetic Acid | Moderate anti-inflammatory effects | Different position affects reactivity |

| 4-Pyridylacetic Acid | Limited use in pharmacology | Less studied than 3-pyridyl derivative |

| 3-Pyrrolidinol Hydrochloride | Distinct chemical properties | Used in different therapeutic contexts |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-pyridylacetic acid hydrochloride, and how do reaction conditions impact yield?

this compound can be synthesized via:

- Side-chain functionalization of β-picoline : Chlorination/cyanidation followed by nitrile hydrolysis .

- Phosphorus-based reagents : Optimized synthesis of derivatives like risedronic acid using phosphorus oxychloride and phosphorous acid in methanesulfonic acid .

Yield optimization requires precise control of stoichiometry, temperature (e.g., maintaining 80–100°C during nitrile hydrolysis), and solvent polarity .

Q. What analytical methods are recommended for characterizing this compound?

- Melting point analysis : Confirm purity with a sharp melting point of 161–163°C .

- Mass spectrometry : Monoisotopic mass (173.024356 Da) and molecular formula (C7H8ClNO2) verification via ESI-MS .

- Deuterated analogs : Use deuterium NMR (e.g., 3-Pyridylacetic-d2 acid-OD deuterium chloride) for tracking metabolic pathways .

Q. How does this compound function as an acid catalyst in organic reactions?

The compound acts as a Brønsted acid due to its hydrochloride moiety, protonating substrates like amines or alcohols to facilitate nucleophilic reactions. Its pyridyl group may stabilize transition states via π-π interactions, as observed in nicotinic acid homologs .

Advanced Research Questions

Q. How do structural modifications (e.g., deuterated analogs) affect the compound’s reactivity and metabolic stability?

- Deuterated forms : Synthesized via isotopic exchange (e.g., 3-Pyridylacetic-d2 acid-OD deuterium chloride, 98 atom% D) to study kinetic isotope effects in catalytic or metabolic pathways. Deuteration can enhance metabolic stability by slowing CYP450-mediated degradation .

- Derivatization : Substitutions at the pyridyl or acetic acid groups alter electronic properties, impacting catalytic efficiency or binding to targets like DPP-4 .

Q. What mechanistic insights explain its role as a DPP-4 inhibitor, and how does this compare to other nicotine degradation products?

this compound may competitively inhibit DPP-4 by mimicking the substrate’s pyridyl moiety, disrupting enzymatic activity. Contrast with other nicotine metabolites (e.g., cotinine) lacking the acetic acid group, which reduces binding affinity . In vitro assays (IC50 measurements) and molecular docking studies are recommended for validation .

Q. Are there contradictions in reported biological activities, and how can they be resolved methodologically?

- Contradiction : Evidence describes it as a DPP-4 inhibitor but lacks explicit biochemical validation.

- Resolution : Perform enzymatic assays (e.g., fluorogenic DPP-4 substrate cleavage) with positive controls (e.g., sitagliptin) and quantify inhibition kinetics .

Q. What strategies improve stability in aqueous solutions for long-term experimental use?

- Storage : Lyophilized form at -20°C to -80°C minimizes hydrolysis. In solution (e.g., 10 mM DMSO), avoid repeated freeze-thaw cycles .

- Buffering : Use low-pH buffers (pH 3–4) to stabilize the hydrochloride form and prevent decarboxylation .

Q. How is this compound utilized in synthesizing bisphosphonates like risedronic acid?

It serves as a precursor in a two-step reaction:

Phosphorylation : React with phosphorus oxychloride to form a phosphonate intermediate.

Acid hydrolysis : Treat with phosphorous acid to yield risedronic acid, with yields >80% under optimized conditions (reflux, 24 hours) .

Eigenschaften

IUPAC Name |

2-pyridin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCCOEWNFXXUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6419-36-9 | |

| Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6419-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-pyridylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.